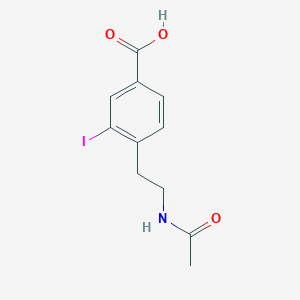

4-(2-Acetamidoethyl)-3-iodobenzoic acid

Description

4-(2-Acetamidoethyl)-3-iodobenzoic acid is a substituted benzoic acid derivative featuring a 3-iodo substituent and a 4-(2-acetamidoethyl) group. This compound is hypothesized to have applications in medicinal chemistry, particularly as a protease inhibitor scaffold, given the efficacy of meta-substituted iodobenzoic acids in targeting viral proteases like foot-and-mouth disease virus (FMDV) 3Cpro . Its synthesis likely involves iodination of a benzoic acid precursor followed by amide coupling, analogous to methods described for related iodobenzoic acids .

Properties

CAS No. |

1131622-45-1 |

|---|---|

Molecular Formula |

C11H12INO3 |

Molecular Weight |

333.12 g/mol |

IUPAC Name |

4-(2-acetamidoethyl)-3-iodobenzoic acid |

InChI |

InChI=1S/C11H12INO3/c1-7(14)13-5-4-8-2-3-9(11(15)16)6-10(8)12/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

TUOKQFSQMAQKMG-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC1=C(C=C(C=C1)C(=O)O)I |

Canonical SMILES |

CC(=O)NCCC1=C(C=C(C=C1)C(=O)O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(2-Acetamidoethyl)-3-iodobenzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and functional applications.

Table 1: Structural and Functional Comparison of 3-Iodobenzoic Acid Derivatives

Key Comparative Insights:

Substituent Effects on Solubility: The acetamidoethyl group in the target compound improves aqueous solubility compared to non-polar tert-butyl derivatives (e.g., 4-(tert-Butyl)-3-iodobenzoic acid) but less than carbamoyl or azido analogs . The azido group in 4-azido-3-iodobenzoic acid enables photolabile reactivity, limiting its stability but making it useful for photoaffinity labeling .

Reactivity in Amide Coupling :

- Steric hindrance from the acetamidoethyl group may reduce coupling efficiency in solid-phase synthesis compared to smaller substituents. However, micelle-promoted coupling methods (e.g., using surfactants) mitigate this issue, achieving >90% conversion rates even with bulky groups .

Biological Activity :

- Meta-substituted iodobenzoic acids, such as 3-iodobenzoic acid, are established intermediates for protease inhibitors . The acetamidoethyl variant’s extended side chain could enhance target binding affinity compared to simpler analogs like 3-iodobenzoic acid.

- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid demonstrates how heterocyclic substituents can modulate bioactivity, though its efficacy against FMDV 3Cpro remains unstudied .

Synthetic Accessibility :

- The tert-butyl derivative is synthesized via Friedel-Crafts alkylation, while the acetamidoethyl analog likely requires sequential iodination and amide coupling, as seen in the synthesis of 3-iodobenzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.